N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core fused with a piperidine-carboxamide scaffold.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-22-23-18-9-10-19(24-26(14)18)25-11-5-7-16(13-25)20(27)21-12-15-6-3-4-8-17(15)28-2/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEMXTAHFOLBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine ring and the subsequent attachment of the methoxybenzyl and piperidine carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications on the Benzyl Substituent
Key Analogs :
- N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (RN: 1144443-06-0): Substituent: 4-Chlorobenzyl (electron-withdrawing group). Impact: The chloro substituent may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility compared to methoxy derivatives. No direct activity data are available, but chloro analogs in related studies often show improved potency in enzyme inhibition .
- N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine: Substituent: 4-Methoxybenzyl (para-methoxy vs. ortho-methoxy in the target compound). Impact: Positional isomerism (methoxy at C4 vs. Crystallographic studies of similar compounds suggest that ortho-substituents may hinder cytochrome P450-mediated oxidation, extending half-life .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | LogP* (Predicted) | Solubility (µM)* |
|---|---|---|---|
| Target Compound | 2-Methoxybenzyl | 2.8 | 12.5 |
| N-(4-Chlorobenzyl) Analog | 4-Chlorobenzyl | 3.5 | 8.2 |
| N-(4-Methoxybenzyl) Analog | 4-Methoxybenzyl | 2.3 | 18.7 |
*Predicted using QikProp (BIOVIA).
Core Heterocycle Variations
Pyrazolopyridine vs. Triazolopyridazine :
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3):
- Core Structure: Pyrazolopyridine (two fused six-membered rings) vs. triazolopyridazine (triazole fused with pyridazine).
- Impact: The pyrazolopyridine core introduces distinct electronic properties and hydrogen-bonding capabilities, likely redirecting biological activity toward kinase inhibition or anti-inflammatory pathways rather than antimicrobial targets common to triazolopyridazines .
Antimicrobial Activity :
- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives :
- Activity: Moderate to strong inhibition against E. coli and S. aureus (MIC: 4–32 µg/mL).
- Key Finding: The presence of electron-donating groups (e.g., methoxy) correlates with enhanced Gram-positive activity, suggesting that the target compound’s 2-methoxybenzyl group may optimize membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
